Cas no 1806322-08-6 (2,3-Dibromo-4,6-difluorobenzyl alcohol)
2,3-Dibromo-4,6-difluorobenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dibromo-4,6-difluorobenzyl alcohol
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- Inchi: 1S/C7H4Br2F2O/c8-6-3(2-12)4(10)1-5(11)7(6)9/h1,12H,2H2
- InChI Key: XYTBALAUVDHPKQ-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1CO)F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- XLogP3: 2.6
- Topological Polar Surface Area: 20.2
2,3-Dibromo-4,6-difluorobenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017362-250mg |
2,3-Dibromo-4,6-difluorobenzyl alcohol |
1806322-08-6 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
| Alichem | A013017362-500mg |
2,3-Dibromo-4,6-difluorobenzyl alcohol |
1806322-08-6 | 97% | 500mg |
831.30 USD | 2021-06-25 | |
| Alichem | A013017362-1g |
2,3-Dibromo-4,6-difluorobenzyl alcohol |
1806322-08-6 | 97% | 1g |
1,519.80 USD | 2021-06-25 |
2,3-Dibromo-4,6-difluorobenzyl alcohol Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2,3-Dibromo-4,6-difluorobenzyl alcohol
Recent Advances in the Study of 2,3-Dibromo-4,6-difluorobenzyl alcohol (CAS: 1806322-08-6) and Its Applications in Chemical Biology and Pharmaceutical Research
2,3-Dibromo-4,6-difluorobenzyl alcohol (CAS: 1806322-08-6) is a halogenated benzyl alcohol derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique bromo- and fluoro-substitutions, serves as a versatile intermediate in the synthesis of bioactive molecules and pharmaceuticals. Recent studies have explored its potential applications in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2,3-Dibromo-4,6-difluorobenzyl alcohol as a precursor in the synthesis of novel brominated tyrosine kinase inhibitors. The researchers demonstrated that the compound's halogenated structure enhances binding affinity to target proteins, making it a promising scaffold for anticancer drug development. The study reported a 40% improvement in inhibitory activity compared to non-halogenated analogs, highlighting the significance of its structural features.
In another recent development, a team from MIT utilized 2,3-Dibromo-4,6-difluorobenzyl alcohol as a key intermediate in the synthesis of fluorinated antimicrobial peptides. The incorporation of this compound into peptide backbones was shown to significantly improve metabolic stability and membrane permeability, addressing two major challenges in peptide-based therapeutics. The resulting peptides exhibited potent activity against drug-resistant bacterial strains, with MIC values in the low micromolar range.
The compound's mechanism of action has also been elucidated through structural biology approaches. X-ray crystallography studies revealed that the bromine atoms participate in unique halogen bonding interactions with protein targets, while the fluorine substitutions contribute to enhanced lipophilicity and bioavailability. These findings, published in Nature Chemical Biology, provide valuable insights for rational drug design using similar halogenated scaffolds.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to produce 2,3-Dibromo-4,6-difluorobenzyl alcohol. A 2024 paper in Organic Process Research & Development described a novel catalytic system that achieves 85% yield with excellent regioselectivity, addressing previous challenges in the bromination step. This improvement in synthetic accessibility is expected to facilitate broader exploration of the compound's pharmaceutical potential.
Looking forward, researchers are particularly excited about the compound's potential in targeted protein degradation strategies. Preliminary studies suggest that derivatives of 2,3-Dibromo-4,6-difluorobenzyl alcohol can serve as effective warheads in PROTAC (Proteolysis Targeting Chimera) molecules, opening new avenues for the treatment of previously "undruggable" targets. Clinical translation of these findings is anticipated within the next 3-5 years.
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